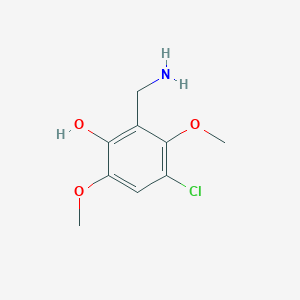
methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an indene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Indene Carboxylation: The indene moiety is introduced through a Friedel-Crafts acylation reaction, followed by esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or indene derivatives.
Scientific Research Applications
Methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The indene moiety can interact with hydrophobic pockets in receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure.
Indene Derivatives: Compounds like indene-1-carboxylates and indene-2-carboxylates share the indene moiety.
Uniqueness
Methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is unique due to the combination of the pyrrolidine ring, sulfonyl group, and indene carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H19NO4S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 4-pyrrolidin-1-ylsulfonyl-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-20-15(17)12-9-11-5-4-6-14(13(11)10-12)21(18,19)16-7-2-3-8-16/h4-6,12H,2-3,7-10H2,1H3 |
InChI Key |
MEOLLLSPNCLZFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13977630.png)

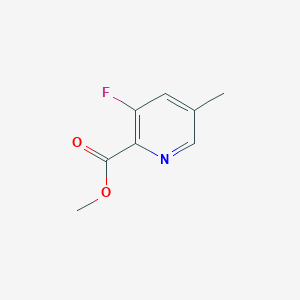

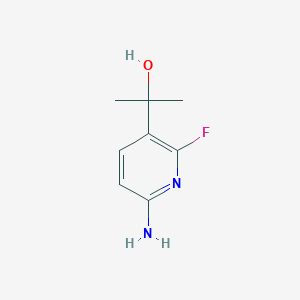

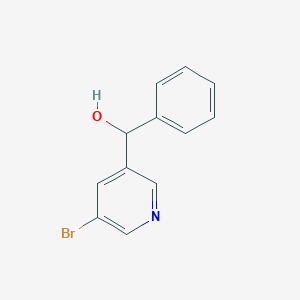
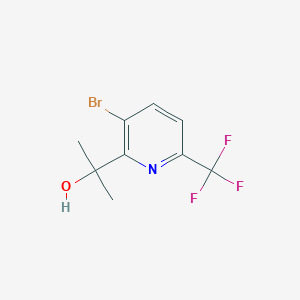
![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)

![B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid](/img/structure/B13977692.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)
